3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one
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Overview
Description
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6400<2,6>]dodeca-1(8),4,9,11-tetraen-7-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of a suitable precursor to form the indeno[1,2-c]pyrazole core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: A compound with a similar tert-butyl and hydroxyl group but different core structure.
4,4’-Thiobis(6-tert-butyl-3-methylphenol): A compound with similar tert-butyl and phenyl groups but different functional groups.
Uniqueness
3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one is unique due to its combination of functional groups and its indeno[1,2-c]pyrazole core. This unique structure may confer specific properties and activities that are not present in similar compounds.
Biological Activity
3,4-Diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O4S, with a molecular weight of 398.48 g/mol. The structure features a tricyclic core with multiple functional groups that contribute to its biological activity. The presence of sulfonyl and diaza moieties is particularly significant as they are often associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C21H22N2O4S |
Molecular Weight | 398.48 g/mol |
CAS Number | 1022891-79-7 |
Melting Point | Not specified |
Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing sulfonyl groups. For instance, sulfonyl thioureas have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound may exhibit similar properties due to its structural similarities with effective antimicrobial agents.
Case Study: Antibacterial Efficacy
In a comparative study, various sulfonyl thiourea derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against S. aureus. Compounds exhibited MIC values ranging from 0.78 to 3.125 μg/mL, suggesting potent antibacterial effects . The specific interactions of these compounds with bacterial enzymes, such as DNA gyrase and dihydrofolate reductase, were also analyzed, revealing potential mechanisms for their inhibitory effects.
Antioxidant Activity
The antioxidant potential of similar compounds has been explored extensively. For example, agents based on phenolic structures have shown high efficacy in scavenging free radicals and inhibiting lipid peroxidation . Given the presence of hydroxyl groups in the structure of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8), it is plausible that this compound may also exhibit significant antioxidant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl groups often inhibit key enzymes involved in bacterial growth and metabolism.
- Radical Scavenging : Hydroxyl groups can donate electrons to free radicals, neutralizing their harmful effects.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-9-11-14(12-10-13)28(26,27)23-21(25)16-8-6-5-7-15(16)18(24)17(21)19(22-23)20(2,3)4/h5-12,17,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALNDBMKHCHWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3(C(C(=O)C4=CC=CC=C43)C(=N2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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